

Oric-101 vs. Mifepristone: A Comparative Guide to Reversing Chemoresistance

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For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapy is a significant hurdle in cancer treatment. Both **Oric-101** and mifepristone have been investigated for their potential to reverse this resistance by targeting the glucocorticoid receptor (GR), a key player in cellular stress responses and survival pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their respective mechanisms and clinical potential.

At a Glance: Key Differences



Feature	Oric-101	Mifepristone	
Primary Target	Glucocorticoid Receptor (GR)	Glucocorticoid Receptor (GR) and Progesterone Receptor (PR)	
Potency (GR Antagonism)	High (IC50 = 5.6 nM)[1]	Moderate	
Selectivity	High for GR	Lower, with significant PR antagonism	
Clinical Development for Chemoresistance	Phase 1b trial completed (terminated due to insufficient efficacy)[2]	Investigated in various oncology settings, including a Phase II trial in refractory ovarian cancer[3]	
Side Effect Profile	Designed for reduced androgen receptor agonism and improved CYP inhibition profile compared to mifepristone[4][5]	Potential for side effects related to both GR and PR antagonism	

Mechanism of Action: Targeting the Glucocorticoid Receptor to Overcome Chemoresistance

Glucocorticoids, often administered alongside chemotherapy to manage side effects, can paradoxically promote cancer cell survival and resistance. They exert their effects by binding to the glucocorticoid receptor (GR), a nuclear receptor that, upon activation, translocates to the nucleus and regulates the transcription of genes involved in apoptosis, cell cycle, and metabolism. Both **Oric-101** and mifepristone are GR antagonists that block this signaling pathway, thereby preventing the pro-survival effects of glucocorticoids and re-sensitizing cancer cells to chemotherapy.

Oric-101 was developed as a more selective and potent successor to mifepristone. While mifepristone is a potent antagonist of both the GR and the progesterone receptor (PR), **Oric-101** was specifically designed to have high affinity for the GR with minimal activity at the PR and androgen receptor (AR). This increased selectivity was intended to reduce off-target effects and improve its therapeutic index in oncology settings.



Signaling Pathway

The following diagram illustrates the proposed mechanism by which GR antagonists like **Oric-101** and mifepristone reverse chemoresistance.

Caption: Glucocorticoid Receptor (GR) signaling pathway in chemoresistance and its inhibition by **Oric-101** and mifepristone.

Preclinical Data

In Vitro Potency and Efficacy

Compound	Assay	Cell Line	IC50 / EC50	Reference
Oric-101	GR Antagonism	-	5.6 nM (EC50)	
Inhibition of FKBP5 expression	OVCAR5	17.2 nM (IC50)	INVALID-LINK	
Inhibition of GILZ expression	OVCAR5	21.2 nM (IC50)	INVALID-LINK	
Mifepristone	GR Antagonism	Cancer cells	3.3 ± 0.6 nM (IC50)	
Growth Inhibition	Uveal melanoma cells	~20 μM (IC50)		_
Growth Inhibition	Various cancer cell lines	Micromolar range (IC50)		

In Vivo Xenograft Studies

Oric-101 in Ovarian Cancer Xenograft Model (OVCAR5)

- Objective: To evaluate the in vivo antitumor activity of Oric-101 in combination with chemotherapy.
- Results: Oric-101 demonstrated in vivo antitumor activity by enhancing the response to chemotherapy in the GR+ OVCAR5 ovarian cancer xenograft model.



Mifepristone in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

- Objective: To determine if mifepristone treatment potentiates the effectiveness of paclitaxel.
- Results: Daily pretreatment with mifepristone significantly improved tumor response compared to treatment with paclitaxel alone (P = 0.04).

Clinical Data Oric-101 Phase 1b Trial (NCT03928314)

- Design: Open-label, dose-escalation and expansion study of Oric-101 in combination with nab-paclitaxel in patients with advanced solid tumors.
- Key Findings:
 - The combination was generally well-tolerated.
 - Pharmacodynamic studies confirmed GR target engagement.
 - In the dose-expansion phase (n=62), the objective response rate (ORR) was 3.2%.
 - The trial was terminated due to insufficient clinical activity.

Mifepristone in Refractory Ovarian Cancer (Phase II)

- Design: A study of mifepristone (200 mg daily) in 44 patients with ovarian cancer resistant to cisplatin and paclitaxel.
- Key Findings:
 - Of the 34 evaluable patients, 9 (26.5%) responded to mifepristone.
 - 3 patients (9%) had a complete response, and 6 (17.5%) had a partial response.
 - The drug was well-tolerated, with the main side effect being a rash.

Experimental Protocols





Oric-101 In Vitro Inhibition of GR Target Gene Expression

- Cell Line: OVCAR5 human ovarian cancer cells.
- Method: Cells were stimulated with dexamethasone in the presence or absence of Oric-101.
 mRNA levels of GR target genes (FKBP5 and GILZ) were measured by RT-qPCR.
- Reference:--INVALID-LINK--

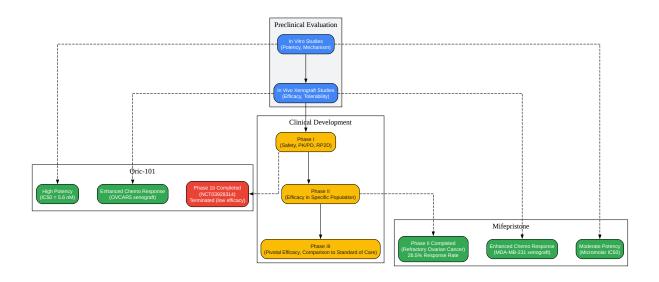
Mifepristone Xenograft Study in TNBC

- Animal Model: Mice bearing MDA-MB-231 human TNBC xenograft tumors.
- Treatment: Mice were treated with vehicle, paclitaxel, mifepristone, or a combination of mifepristone and paclitaxel via intraperitoneal injection for 5 consecutive days.
- Endpoint: Tumor volume was measured three times a week for 35 days.
- Reference:--INVALID-LINK--

Oric-101 Phase 1b Clinical Trial (NCT03928314)

- Study Design: A 3+3 dose-escalation design was used to determine the recommended
 Phase 2 dose (RP2D). This was followed by dose expansion cohorts in specific tumor types.
- Intervention: Oric-101 was administered orally once daily in combination with nab-paclitaxel.
- Primary Objectives: To assess the safety, tolerability, and preliminary antitumor activity (ORR).
- Reference:--INVALID-LINK--





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Caption: A logical workflow comparing the development and key findings for **Oric-101** and mifepristone.

Summary and Future Perspectives



Oric-101 was rationally designed to be a more selective and potent GR antagonist than mifepristone, and preclinical data supported its potential to reverse chemoresistance. However, these promising preclinical findings did not translate into significant clinical benefit in a Phase 1b study in patients with advanced solid tumors, leading to the discontinuation of its development in this context.

Mifepristone, despite its lower selectivity, has shown some clinical activity in heavily pretreated patient populations, such as those with refractory ovarian cancer. Its dual antagonism of GR and PR may contribute to its clinical effects, but also to a more complex side-effect profile.

The divergent clinical outcomes of **Oric-101** and mifepristone highlight the challenges of translating preclinical findings into clinical success. While targeting the GR to overcome chemoresistance remains a valid scientific hypothesis, the experience with **Oric-101** suggests that a more nuanced approach, potentially involving patient selection based on GR expression levels or other biomarkers, may be necessary for future drug development in this area. Further research is also needed to fully understand the relative contributions of GR and PR antagonism to the anti-cancer effects of mifepristone.

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